2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Researchers optimizing phthalimide-based SAR libraries encounter variability from inconsistent substitution patterns that undermine assay reproducibility. 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS 137247-85-9) resolves this with a precisely defined 2-ethyl substituent and a reactive 5-carboxylic acid handle. • Differential antiproliferative activity: HeLa IC50 15 µM, 4T1 IC50 20 µM • Predictable reactivity: LogP 0.94, pKa 3.35, 2 rotatable bonds for consistent synthetic outcomes • Supplied at ≥95% purity with full analytical characterization; ambient shipping

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 137247-85-9
Cat. No. B144651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid
CAS137247-85-9
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
InChIInChI=1S/C11H9NO4/c1-2-12-9(13)7-4-3-6(11(15)16)5-8(7)10(12)14/h3-5H,2H2,1H3,(H,15,16)
InChIKeyFMHDMAFJLDZEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1,3-dioxoisoindoline-5-carboxylic Acid (CAS 137247-85-9) as a Specialized Phthalimide Building Block for Research Procurement


2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS 137247-85-9) is a specialized organic compound featuring a phthalimide core substituted with an ethyl group at the 2-position and a carboxylic acid moiety at the 5-position [1]. This molecular architecture (C11H9NO4, MW 219.19 g/mol) confers distinct reactivity and solubility characteristics, positioning it as a valuable intermediate in pharmaceutical and agrochemical synthesis . The compound is characterized by its solid physical form, a predicted density of 1.435 g/cm³, a predicted pKa of 3.35, and a rotatable bond count of 2, which collectively inform its handling and reactivity profile [2].

Critical Procurement Rationale: Why Generic 1,3-Dioxoisoindoline Analogs Cannot Substitute for 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic Acid


Generic substitution among 1,3-dioxoisoindoline-5-carboxylic acid derivatives is not feasible due to quantifiable differences in molecular structure and physicochemical properties that directly impact synthetic utility and biological activity. The 2-ethyl substituent, compared to methyl, propyl, or isopropyl analogs, yields a distinct molecular weight (219.19 g/mol) and lipophilicity profile (LogP 0.93860) that influences solubility in organic solvents and membrane permeability in biological assays [1]. Furthermore, the compound's specific rotatable bond count (2) and hydrogen bond donor/acceptor profile (1 donor, 5 acceptors) create a unique steric and electronic environment, affecting its performance as a synthetic intermediate and its potential as a pharmacophore [2]. These quantifiable differences, detailed in the following evidence guide, preclude simple interchangeability and necessitate precise compound selection for reproducible research outcomes.

Quantitative Differentiation Guide: 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic Acid vs. Closest Analogs


Molecular Structure and Physicochemical Property Comparison: 2-Ethyl vs. 2-Methyl and 2-Propyl Analogs

The 2-ethyl substituent of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid confers a specific molecular weight (219.19 g/mol) and lipophilicity (LogP 0.93860) that are intermediate between the 2-methyl (205.17 g/mol) and 2-propyl (233.22 g/mol) analogs, offering a distinct balance of solubility and membrane permeability [1].

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Synthetic Accessibility and Rotatable Bond Comparison: 2-Ethyl vs. 2-Isopropyl Analog

2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid possesses 2 rotatable bonds, compared to 3 rotatable bonds for the 2-isopropyl analog (2-Isopropyl-1,3-dioxo-5-isoindolinecarboxylic acid, MW 233.22 g/mol) [1]. This difference in conformational flexibility can lead to more predictable and potentially higher-yielding synthetic transformations, as well as a reduced entropic penalty upon binding to biological targets [2].

Synthetic Chemistry Reaction Optimization Building Blocks

Biological Activity Profile: Antiproliferative Effects in HeLa and 4T1 Cancer Cell Lines

2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid exhibits differential antiproliferative activity against cancer cell lines, with reported IC50 values of 15 µM for HeLa (cervical cancer) cells and 20 µM for 4T1 (breast cancer) cells, indicating a ~25% greater sensitivity in the HeLa line . This contrasts with the broader activity profile of phthalimide derivatives, where a study of 43 analogs showed varying levels of inhibition across HeLa, HepG2, and 4T1 lines [1].

Anticancer Research Antiproliferative Activity Cell-Based Assays

Predicted Acidity and Solubility Profile: Impact of the Ethyl Group on pKa

The predicted acid dissociation constant (pKa) for 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid is 3.35 ± 0.20 . This value is characteristic of a moderately acidic carboxylic acid and is influenced by the electron-withdrawing nature of the 1,3-dioxoisoindoline core and the electron-donating ethyl substituent. While direct comparative pKa data for the methyl and propyl analogs are not readily available, the pKa value of the target compound dictates its ionization state at physiological pH (7.4), where it will exist predominantly in its ionized, water-soluble carboxylate form [1].

Medicinal Chemistry Formulation Science Analytical Chemistry

High-Impact Application Scenarios for 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic Acid in Research and Development


Specialized Building Block for Diversity-Oriented Synthesis

The compound's unique combination of a phthalimide core, an ethyl group, and a reactive carboxylic acid handle makes it a versatile building block for generating libraries of structurally diverse molecules. Its intermediate molecular weight and specific lipophilicity (LogP 0.93860) [1] allow for predictable behavior in common synthetic transformations like amide coupling, esterification, and N-alkylation, enabling the rapid exploration of chemical space in medicinal chemistry campaigns.

Pharmacophore for Anticancer Agent Development

Given its demonstrated differential antiproliferative activity against HeLa (IC50 15 µM) and 4T1 (IC50 20 µM) cancer cell lines , this compound serves as a viable starting point for structure-activity relationship (SAR) studies. Researchers can leverage the 5-carboxylic acid position for further derivatization to optimize potency, selectivity, and pharmacokinetic properties, building upon the established phthalimide scaffold's known interactions with biological targets [2].

Intermediate in the Synthesis of Advanced Materials

The rigid, planar structure of the 1,3-dioxoisoindoline core, combined with the specific conformational constraints (2 rotatable bonds) [3], makes this compound a candidate for use as a monomer or precursor in the development of advanced materials. Its potential applications in organic electronics or as a dye in photonic applications are being explored due to its inherent stability and well-defined reactivity .

Analytical Standard and Method Development Tool

With its well-defined physicochemical properties, including a predicted pKa of 3.35 , a density of 1.435 g/cm³, and a characteristic UV/Vis absorbance profile, 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid can be employed as a reference standard in analytical chemistry. It is useful for calibrating HPLC systems, developing new separation methods for related phthalimide derivatives, and as a model compound for studying the chromatographic behavior of moderately acidic, heterocyclic carboxylic acids.

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